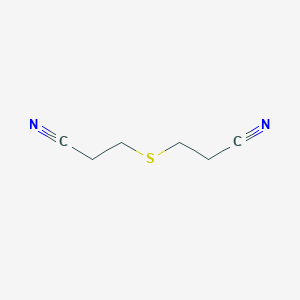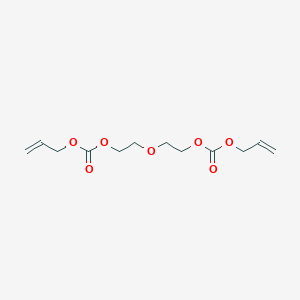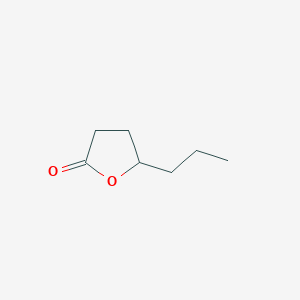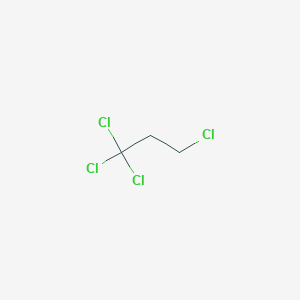
草酸铈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
草酸铈在各个领域都有应用:
化学: 用作氧化铈 (CeO₂) 纳米粒子的前驱体。
生物学: 研究其潜在的抗氧化性能。
医学: 研究其在药物递送系统中的作用。
工业: 用于催化剂、陶瓷和玻璃抛光。
作用机制
草酸铈的作用的确切机制取决于其具体应用。在药物递送中,它可以提高药物稳定性或靶向特定的细胞途径。
生化分析
Biochemical Properties
Cerium oxalate interacts with various biomolecules. For instance, it can react with oxalic acid to form cerium (III) chloride
Cellular Effects
Cerium oxalate has been found to have effects on various types of cells. For example, cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as catalytic antioxidants in cell culture models . They exhibit redox activity, free radical scavenging property, and biofilm inhibition .
Molecular Mechanism
It is known that cerium (IV) can oxidize oxalic acid in a sulfuric acid medium . This reaction involves the formation of intermediate complexes of cerium (IV) with oxalic acid anions .
Temporal Effects in Laboratory Settings
It is known that cerium oxalate can be synthesized using the oxalate co-precipitation method, yielding single-phase oxalate precursors .
Dosage Effects in Animal Models
Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as antioxidant and radioprotective agents in animal models of disease .
Metabolic Pathways
It is known that oxalic acid, a component of cerium oxalate, is involved in various metabolic processes in fungi and bacteria .
Transport and Distribution
Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their excellent pharmacokinetics and stable anti-oxidative activity .
Subcellular Localization
Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their unique electronic, optical, magnetic, and mechanical properties .
准备方法
a. 合成路线: 草酸铈可以通过使草酸 (H₂C₂O₄) 与氯化铈 (III) (CeCl₃) 反应来合成。该反应的平衡化学方程式为:
3CeCl3+6H2C2O4→Ce2(C2O4)3+6HCl
b. 反应条件: 该反应通常在温和条件下于水溶液中进行。混合反应物后会发生草酸铈沉淀。
c. 工业生产: 工业生产方法涉及扩大合成过程。大规模生产可以使用连续搅拌釜反应器或其他合适的设备。
化学反应分析
草酸铈参与各种化学反应:
氧化还原反应: 铈 (III) 离子可以发生氧化还原反应,在 Ce³⁺ 和 Ce⁴⁺ 状态之间转换。
取代反应: 草酸铈可以将草酸根配体与其他阴离子或分子交换。
常用试剂和条件: 草酸、铈盐和水是常用试剂。反应条件包括温和温度和水性环境。
主要产物: 主要产物是草酸铈本身。
相似化合物的比较
草酸铈因其铈离子与草酸根配体的独特组合而脱颖而出。类似的化合物包括其他镧系元素的草酸盐(例如,草酸镨、草酸钕)。
属性
CAS 编号 |
139-42-4 |
|---|---|
分子式 |
C6Ce2O12 |
分子量 |
544.29 g/mol |
IUPAC 名称 |
cerium(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI 键 |
ZMZNLKYXLARXFY-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |
Key on ui other cas no. |
1068-63-9 139-42-4 |
物理描述 |
Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cerium oxalate?
A1: Cerium oxalate typically exists as a decahydrate with the molecular formula Ce2(C2O4)3·10H2O. Its molecular weight is 724.44 g/mol [, , , ].
Q2: What spectroscopic techniques are commonly used to characterize cerium oxalate?
A2: Several techniques are used to characterize cerium oxalate, including:
- X-ray diffraction (XRD): Confirms the monoclinic structure of Ce2(C2O4)3 and provides information about crystallinity [].
- Scanning electron microscopy (SEM): Reveals the morphology of cerium oxalate crystals, including size and shape [, , , , ].
- Energy-dispersive X-ray spectroscopy (EDS): Determines the elemental composition, confirming the presence of cerium, carbon, and oxygen [].
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and confirms the presence of water molecules and carboxylic groups [].
- Raman spectroscopy: Characterizes the vibrational modes of the compound, providing information about its structure and bonding [].
- Thermogravimetry (TG) and Differential thermal analysis (DTA): Used to study the thermal decomposition behavior of cerium oxalate [, , ].
Q3: How stable is cerium oxalate under different conditions?
A3: Cerium oxalate decahydrate undergoes a multi-step thermal decomposition process, losing water molecules and decomposing to cerium oxide (CeO2) at higher temperatures [, , , ]. The stability and decomposition pathway can be influenced by factors like heating rate and atmosphere [].
Q4: What are the key factors influencing the morphology of cerium oxalate crystals during precipitation?
A4: Factors like temperature, concentration, acidity, and the addition rate of reactants (strike) during precipitation significantly influence the morphology of cerium oxalate crystals []. These parameters affect nucleation and crystal growth, leading to variations in crystal size and shape.
Q5: What is the role of cerium oxalate as a precursor material?
A5: Cerium oxalate serves as a precursor for synthesizing cerium oxide (CeO2) nanoparticles, a technologically important material with applications in catalysis and solid oxide fuel cells [, , , , ].
Q6: How does the morphology of cerium oxalate impact the properties of the resulting cerium oxide?
A6: The morphology of cerium oxalate crystals significantly influences the properties of the final CeO2 nanoparticles []. For example, thinner cerium oxalate microcrystals tend to produce smaller CeO2 nanocrystals after calcination due to differences in diffusion limitations during grain growth.
Q7: What are the advantages of using cerium oxalate as a precursor for CeO2 compared to other methods?
A7: Cerium oxalate decomposition offers several advantages for CeO2 synthesis:
- Controllable morphology: Different morphologies of CeO2 can be achieved by adjusting the precipitation conditions of cerium oxalate [].
- High surface area: Decomposition of cerium oxalate can lead to the formation of CeO2 with a high surface area, making it suitable for catalytic applications [].
- Relatively low temperatures: Compared to some other methods, CeO2 synthesis from cerium oxalate can be achieved at relatively low temperatures [].
Q8: What are the applications of cerium oxalate in research?
A8: Cerium oxalate finds applications in various research areas, including:
- Simulating plutonium chemistry: Due to similarities in their chemical behavior, cerium is often used as a non-radioactive substitute for plutonium in studies related to nuclear waste reprocessing and precipitation processes [].
- Investigating non-classical crystallization: The precipitation of cerium oxalate serves as a model system for studying non-classical crystallization pathways, which involve transient amorphous phases and liquid droplets [, ].
- Developing novel phosphors: Cerium oxalate formate, a hybrid inorganic-organic framework compound, has been investigated for its potential use in solid-state lighting applications due to its interesting optical properties and high mechanical strength [].
Q9: Are there any known biomedical applications or studies involving cerium oxalate?
A9: While historically cerium oxalate was explored for its potential antiemetic properties, research in this area is limited, and its use for such purposes is not currently prevalent [, , ]. It is crucial to consult with a healthcare professional before considering any substance for medicinal use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
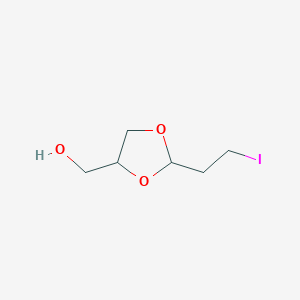
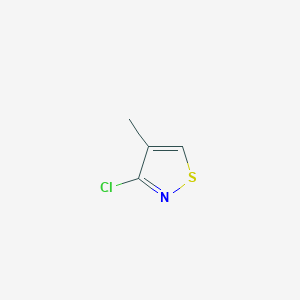



![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
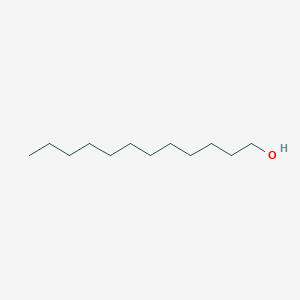
![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)
